3-Ethoxy-5-iodo-4-isopropoxybenzaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
3-ethoxy-5-iodo-4-propan-2-yloxybenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15IO3/c1-4-15-11-6-9(7-14)5-10(13)12(11)16-8(2)3/h5-8H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNSNCZFEJTXWIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C=O)I)OC(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15IO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 3 Ethoxy 5 Iodo 4 Isopropoxybenzaldehyde
Retrosynthetic Analysis and Strategic Disconnections for Polysubstituted Benzaldehydes
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials through a series of logical bond disconnections. For a polysubstituted benzaldehyde (B42025) like 3-Ethoxy-5-iodo-4-isopropoxybenzaldehyde, the analysis must consider the directing effects of the substituents to plan a viable forward synthesis.
The primary disconnections for the target molecule are the carbon-iodine (C-I) bond, the carbon-oxygen (C-O) bonds of the ether functionalities, and the carbon-carbon bond of the aldehyde group.
Disconnection of the C-I bond: The iodine atom can be introduced via an electrophilic aromatic substitution (SEAr) reaction. This is a logical disconnection as the benzene (B151609) ring is highly activated by the two alkoxy groups (ethoxy and isopropoxy), which are ortho-, para-directing. The position between these two groups (C5) is sterically accessible and electronically enriched, making iodination a feasible late-stage step. This leads to the precursor 3-ethoxy-4-isopropoxybenzaldehyde (B1595295) .
Disconnection of the C-O Ether Bonds: The ethoxy and isopropoxy groups can be formed through Williamson ether synthesis. chemistrytalk.orgwikipedia.org Disconnecting these bonds reveals a dihydroxy-iodobenzaldehyde precursor, such as 3,4-dihydroxy-5-iodobenzaldehyde . The order of their introduction can be manipulated depending on the chosen synthetic route.
Functional Group Interconversion (FGI) of the Aldehyde: The aldehyde group can be obtained from other functional groups. For instance, it can be formed by the oxidation of a corresponding benzyl (B1604629) alcohol or the reduction of a carboxylic acid derivative. researchgate.net This strategy can be useful if the aldehyde group is incompatible with certain reaction conditions used for introducing the other substituents.
A plausible retrosynthetic pathway would start by disconnecting the C-I bond, followed by the two ether linkages, ultimately leading back to a simple, commercially available starting material like 4-hydroxybenzaldehyde (B117250) or vanillin (B372448). The directing effects of the hydroxyl and alkoxy groups must be carefully considered at each step of the forward synthesis to ensure the desired regiochemistry.
Functional Group Interconversion Strategies Leading to this compound
Functional group interconversion (FGI) is a key strategy in multi-step organic synthesis, allowing for the transformation of one functional group into another to facilitate subsequent reactions or to arrive at the final target molecule.
A common starting point for the synthesis of this compound could be a simpler, commercially available benzaldehyde, such as 3-ethoxy-4-hydroxybenzaldehyde (B1662144) (ethylvanillin). sigmaaldrich.com The synthesis would then proceed through the following key interconversions:
Isopropoxylation: The free hydroxyl group at C4 of ethylvanillin can be converted to an isopropoxy group via Williamson ether synthesis, yielding 3-ethoxy-4-isopropoxybenzaldehyde.
Iodination: The resulting 3-ethoxy-4-isopropoxybenzaldehyde possesses a highly activated aromatic ring due to the two ortho-, para-directing alkoxy groups. The C5 position is activated by both groups, making it the prime site for electrophilic iodination to furnish the final product.
Alternatively, the aldehyde functionality itself can be introduced at a later stage. One could start with a corresponding benzoic acid, perform the necessary etherification and halogenation reactions, and then reduce the carboxylic acid to an aldehyde in the final step. Another approach involves the conversion of benzal halides to benzaldehydes, which can be achieved efficiently using aqueous dimethylamine. organic-chemistry.org This method provides a rapid and economical route to substituted benzaldehydes from easily prepared starting materials. organic-chemistry.org
Selective Halogenation Approaches for Iodoarene Formation
The introduction of an iodine atom onto an aromatic ring with high regioselectivity is a critical step in the synthesis of the target molecule. Several methods are available for the formation of iodoarenes.
Due to the low electrophilicity of molecular iodine, direct iodination often requires harsh conditions or the use of an activating agent. babafaridgroup.edu.in However, for electron-rich aromatic systems like the precursors to this compound, milder and more selective methods are effective. The two alkoxy groups strongly activate the ring towards electrophilic substitution, directing the incoming electrophile to the positions ortho and para to them. In a precursor like 3-ethoxy-4-isopropoxybenzaldehyde, the C5 position is ortho to the ethoxy group and meta to the isopropoxy group (relative to the aldehyde), but more importantly, it is situated between the two activating alkoxy groups, making it the most nucleophilic site.
Various iodinating reagents can be employed for this transformation. N-Iodosuccinimide (NIS) is a widely used reagent, often in the presence of a catalytic amount of acid like trifluoroacetic acid, to iodinate activated arenes under mild conditions. organic-chemistry.orgchemicalbook.com Another effective system involves using potassium iodide (KI) with an oxidant such as ammonium (B1175870) peroxodisulfate or hydrogen peroxide. organic-chemistry.org Organocatalytic methods, for instance using 1,3-diiodo-5,5-dimethylhydantoin (B1295625) (DIH) with a thiourea (B124793) catalyst, also provide a mild and highly regioselective protocol for iodinating activated aromatic compounds. organic-chemistry.orgthieme-connect.com
| Iodinating System | Typical Conditions | Key Features | Reference |
|---|---|---|---|
| N-Iodosuccinimide (NIS) / Trifluoroacetic acid (TFA) | Acetonitrile (B52724), Room Temperature | Mild conditions, short reaction times, excellent yields. | organic-chemistry.org |
| Potassium Iodide (KI) / (NH4)2S2O8 | Aqueous Methanol, Room Temperature | Environmentally benign, acid-free, good for oxidizable functional groups. | organic-chemistry.org |
| 1,3-Diiodo-5,5-dimethylhydantoin (DIH) / Thiourea catalyst | Acetonitrile, Room Temperature | Organocatalytic, highly regioselective, high yields. | organic-chemistry.orgorganic-chemistry.orgthieme-connect.com |
| Iodine (I2) / Nitric Acid (HNO3) | Acetic Acid, Room Temperature | High yields, short reaction times, effective for acid-sensitive substrates. | babafaridgroup.edu.in |
Directed ortho-metalation (DoM) is a powerful synthetic tool for the regioselective functionalization of aromatic rings. chem-station.com This strategy relies on the presence of a "directed metalation group" (DMG) that coordinates to an organolithium base (e.g., n-BuLi or s-BuLi), directing deprotonation to the adjacent ortho position. organic-chemistry.org The resulting aryllithium intermediate can then be trapped with an electrophile, such as molecular iodine (I₂), to install an iodine atom with perfect regiocontrol.
In the context of synthesizing this compound, an alkoxy group can serve as a moderate DMG. However, the aldehyde group is incompatible with strong organolithium bases. To overcome this, the aldehyde can be transiently protected in situ. For example, reaction with a lithium amide can form a hemiaminal that acts as a potent DMG, directing lithiation to the ortho position. harvard.edu A recent development involves a palladium-catalyzed direct ortho-C-H iodination of benzaldehydes using a monodentate transient directing group, which allows for the synthesis under milder conditions. nih.gov
The general process for DoM-based iodination is as follows:
Protection of the aldehyde group (if necessary).
Treatment with a strong lithium amide base at low temperatures (e.g., -78 °C) to effect ortho-lithiation. nih.gov
Quenching of the organolithium intermediate with an iodine source (e.g., I₂) to yield the ortho-iodinated product. nih.gov
This method offers an alternative to electrophilic substitution, providing excellent regioselectivity that is dictated by the position of the directing group rather than the inherent electronic effects of the substituents. organic-chemistry.org
Metal-halogen exchange is a fundamental organometallic reaction that converts an organic halide into an organometallic species. wikipedia.org This method can be used to prepare iodoarenes from other haloarenes, typically aryl bromides or chlorides. nih.govfrontiersin.org The reaction involves treating the starting aryl halide with an organolithium reagent, such as n-butyllithium or tert-butyllithium. wikipedia.org This generates a new aryllithium species and an alkyl halide. The aryllithium is then quenched with an iodine source to form the desired iodoarene.
The general sequence is: Ar-Br + R-Li → Ar-Li + R-Br Ar-Li + I₂ → Ar-I + LiI
The rate of exchange typically follows the trend I > Br > Cl, making the exchange of bromide for lithium a common and efficient process. wikipedia.org This strategy would be applicable to the synthesis of this compound if a precursor like 3-bromo-5-ethoxy-4-isopropoxybenzaldehyde (B2783009) were available. Magnesium-halogen exchange, using reagents like isopropylmagnesium chloride (i-PrMgCl), also provides a valuable route for preparing functionalized organometallic reagents that can then be converted to iodoarenes. ethz.chharvard.edu
Etherification Protocols for Ethoxy and Isopropoxy Substituents
The Williamson ether synthesis is the most common and versatile method for preparing the ethoxy and isopropoxy ether linkages in the target molecule. wikipedia.orgmasterorganicchemistry.com This reaction involves the nucleophilic substitution (SN2) of an alkyl halide by an alkoxide ion. byjus.com
To synthesize this compound, one would typically start with a precursor containing one or two hydroxyl groups, such as 3-iodo-4,5-dihydroxybenzaldehyde or a related compound. The synthesis involves the following steps:
Deprotonation: The phenolic hydroxyl group(s) are deprotonated with a suitable base to form the more nucleophilic phenoxide(s). Common bases include sodium hydroxide (B78521) (NaOH), potassium carbonate (K₂CO₃), or sodium hydride (NaH).
Nucleophilic Attack: The resulting phenoxide ion attacks the primary or secondary alkyl halide (e.g., ethyl iodide and isopropyl bromide) in an SN2 reaction, displacing the halide and forming the ether bond. byjus.com
When introducing two different alkyl groups, the reaction can be performed stepwise. For instance, starting with 5-iodo-3,4-dihydroxybenzaldehyde, one could first introduce the ethoxy group and then the isopropoxy group, or vice versa. The choice of solvent is also important; polar aprotic solvents like DMF, DMSO, or acetonitrile are often used to accelerate SN2 reactions. chemistrytalk.org
| Component | Example | Purpose | Reference |
|---|---|---|---|
| Substrate | Phenol (B47542) or substituted phenol | Source of the aryloxy group. | pearson.com |
| Base | K₂CO₃, NaOH, NaH | Deprotonates the phenol to form the nucleophilic phenoxide. | chemistrytalk.org |
| Alkylating Agent | Ethyl iodide, Isopropyl bromide | Provides the alkyl group for the ether; must have a good leaving group. Primary halides are preferred to minimize elimination side reactions. | wikipedia.orgmasterorganicchemistry.com |
| Solvent | DMF, Acetonitrile, Acetone | Polar aprotic solvents are ideal for promoting the SN2 mechanism. | chemistrytalk.org |
By carefully selecting the starting materials and reaction sequence, these advanced synthetic methodologies allow for the efficient and regioselective construction of the complex molecule this compound.
Williamson Ether Synthesis on Phenolic Precursors
The Williamson ether synthesis is a cornerstone in the formation of ether linkages and is particularly relevant for the synthesis of this compound. This reaction involves the reaction of a deprotonated alcohol (alkoxide) with an organohalide. researchgate.netchembk.comgoogle.comyoutube.comnih.gov In the context of synthesizing the target molecule, this method is typically used to introduce the ethoxy and isopropoxy groups onto a dihydroxy-iodobenzaldehyde backbone.
The synthesis can commence from a precursor such as 3,4-dihydroxy-5-iodobenzaldehyde. This catechol derivative can be selectively alkylated. The phenolic hydroxyl groups are first deprotonated using a suitable base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), to form the more nucleophilic phenoxide ions. Subsequently, the phenoxides can react with an alkyl halide, such as ethyl iodide or isopropyl iodide, in an Sₙ2 reaction to form the desired ether. researchgate.netchembk.com
A plausible synthetic route could involve the sequential alkylation of 3,4-dihydroxy-5-iodobenzaldehyde. The regioselectivity of the alkylation can be controlled by carefully selecting the reaction conditions and protecting groups. For instance, one of the hydroxyl groups can be selectively protected, followed by the alkylation of the other, and then deprotection and alkylation of the first. However, more direct methods are often preferred.
| Reactants | Reagents | Conditions | Product | Yield | Reference |
| 3,4-dihydroxy-5-iodobenzaldehyde, Ethyl iodide | K₂CO₃, DMF | Room Temperature | 3-Ethoxy-4-hydroxy-5-iodobenzaldehyde (B1593990) | Not reported | N/A |
| 3-Ethoxy-4-hydroxy-5-iodobenzaldehyde, Isopropyl bromide | NaH, THF | Reflux | This compound | Not reported | N/A |
This table presents a hypothetical reaction scheme based on general Williamson ether synthesis principles.
Mitsunobu Reaction and Variants for Alkoxy Group Introduction
The Mitsunobu reaction offers a powerful and mild alternative for the formation of ethers, particularly when dealing with sensitive substrates. researchgate.netwikipedia.orgcambridge.orgorganic-chemistry.org This reaction facilitates the conversion of a primary or secondary alcohol to various functional groups, including ethers, using a combination of a phosphine, typically triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). researchgate.netcambridge.org
For the synthesis of this compound, a phenolic precursor like 3-ethoxy-4-hydroxy-5-iodobenzaldehyde could be reacted with isopropanol (B130326) under Mitsunobu conditions. The reaction proceeds with the activation of the isopropanol by the PPh₃/DEAD reagent system, followed by nucleophilic attack by the phenoxide. A key advantage of the Mitsunobu reaction is that it often proceeds with inversion of configuration at the alcohol carbon, although this is not relevant for the introduction of an isopropoxy group. researchgate.net
Variants of the Mitsunobu reaction have been developed to simplify purification and improve yields. These can include using polymer-bound reagents or modified phosphines and azodicarboxylates.
| Substrate | Alcohol | Reagents | Solvent | Product | Reference |
| 3-Ethoxy-4-hydroxy-5-iodobenzaldehyde | Isopropanol | PPh₃, DEAD | THF | This compound | researchgate.netcambridge.org |
This table illustrates a potential application of the Mitsunobu reaction for the target synthesis, with conditions based on general procedures.
Regioselective Alkylation of Polysubstituted Phenols
Achieving regioselectivity in the alkylation of polysubstituted phenols is a critical challenge in the synthesis of compounds like this compound. ijpcbs.comnih.gov The electronic and steric effects of the substituents on the aromatic ring play a crucial role in directing the incoming alkyl groups.
In a precursor like 3,4-dihydroxy-5-iodobenzaldehyde, the two hydroxyl groups have different acidities and nucleophilicities due to the electronic influence of the aldehyde and iodo substituents. This difference can be exploited for regioselective mono-alkylation. For instance, the C-4 hydroxyl group in 5-iodovanillin (B1580916) derivatives is often more acidic and can be selectively alkylated. ijpcbs.comnih.gov
A study on iodinated vanillin derivatives demonstrated that the demethylation of 5-iodovanillin yields 3,4-dihydroxy-5-iodobenzaldehyde. ijpcbs.comnih.gov This intermediate can then be regioselectively O-alkylated at the C-4 position using a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in DMF, followed by the addition of an alkyl halide. ijpcbs.comnih.gov A similar strategy could be employed for the synthesis of the target molecule, first introducing the isopropoxy group at the 4-position, followed by the ethoxy group at the 3-position.
| Starting Material | Alkylating Agent | Base/Solvent | Product | Yield | Reference |
| 3,4-dihydroxy-5-iodobenzaldehyde | Isopropyl iodide | DBU/DMF | 4-Isopropoxy-3-hydroxy-5-iodobenzaldehyde | Not reported | ijpcbs.comnih.gov |
| 4-Isopropoxy-3-hydroxy-5-iodobenzaldehyde | Ethyl iodide | DBU/DMF | This compound | Not reported | ijpcbs.comnih.gov |
This table outlines a plausible regioselective alkylation strategy based on reported methodologies for similar compounds.
Formylation Techniques for the Benzaldehyde Moiety
The introduction of the aldehyde (formyl) group onto the aromatic ring is a pivotal step in the synthesis of this compound. Several classical and modern formylation techniques can be adapted for this purpose.
Vilsmeier-Haack Reactions for Aromatic Aldehyde Synthesis
The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic compounds. youtube.comallen.inwikipedia.orgmdma.cherowid.org The reaction employs a Vilsmeier reagent, which is typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃). youtube.comallen.inwikipedia.org
A potential precursor for the target molecule, 1-ethoxy-3-iodo-2-isopropoxybenzene, being an electron-rich aromatic ring due to the two alkoxy groups, would be a suitable substrate for the Vilsmeier-Haack reaction. The Vilsmeier reagent acts as an electrophile and attacks the aromatic ring, usually at the position that is most activated and sterically accessible. In this case, formylation would be expected to occur at the position para to the isopropoxy group and ortho to the ethoxy group. Subsequent hydrolysis of the intermediate iminium salt yields the desired aldehyde. youtube.comwikipedia.org
| Substrate | Reagents | Conditions | Product | Reference |
| 1-Ethoxy-3-iodo-2-isopropoxybenzene | POCl₃, DMF | 0 °C to room temp. | This compound | youtube.comallen.inwikipedia.org |
This table shows a potential Vilsmeier-Haack formylation with conditions based on general procedures.
Gattermann-Koch and Reimer-Tiemann Formylation Adaptations
The Gattermann-Koch and Reimer-Tiemann reactions are classic methods for introducing a formyl group onto an aromatic ring.
The Gattermann-Koch reaction typically uses carbon monoxide and hydrochloric acid in the presence of a Lewis acid catalyst like aluminum chloride and a co-catalyst such as copper(I) chloride. gctlc.org This method is generally suitable for benzene and alkylbenzenes. However, it is not applicable to phenol and phenol ether substrates, which would make it less suitable for a direct formylation of an alkoxy-substituted precursor of the target molecule.
The Reimer-Tiemann reaction , on the other hand, is specifically designed for the ortho-formylation of phenols. cambridge.orggctlc.org The reaction involves treating a phenol with chloroform (B151607) in a basic solution. The reactive intermediate is dichlorocarbene (B158193) (:CCl₂), which is generated in situ. gctlc.org If a precursor such as 3-ethoxy-5-iodo-4-isopropoxyphenol were available, the Reimer-Tiemann reaction could potentially be used to introduce the aldehyde group, primarily at the ortho position to the hydroxyl group.
| Reaction | Substrate | Reagents | Key Intermediate | Product | Reference |
| Reimer-Tiemann | 3-Ethoxy-5-iodo-4-isopropoxyphenol | CHCl₃, NaOH | Dichlorocarbene (:CCl₂) | 3-Ethoxy-5-iodo-4-isopropoxy-2-hydroxybenzaldehyde | gctlc.org |
This table provides an example of a potential Reimer-Tiemann reaction on a hypothetical precursor.
Oxidation of Benzylic Alcohols and Other Precursors
An alternative and often highly efficient route to benzaldehydes is the oxidation of the corresponding benzylic alcohol. If (3-ethoxy-5-iodo-4-isopropoxyphenyl)methanol (B426098) were synthesized, it could be readily oxidized to the target aldehyde. A variety of oxidizing agents and methods are available for this transformation, offering a range of selectivities and reaction conditions.
Common methods include Swern oxidation (using DMSO and oxalyl chloride), Dess-Martin periodinane (DMP) oxidation, and oxidation with pyridinium (B92312) chlorochromate (PCC). More modern and environmentally friendly methods utilize catalytic amounts of transition metals with a co-oxidant. For example, palladium nanoparticles supported on aluminum oxy-hydroxide (Pd/AlO(OH)) have been shown to be effective for the selective oxidation of benzylic alcohols to benzaldehydes in high yields. Other catalytic systems, such as those based on cobalt or copper, have also been developed. nih.gov
| Substrate | Oxidizing Agent/System | Conditions | Yield | Reference |
| (3-ethoxy-5-iodo-4-isopropoxyphenyl)methanol | Pd/AlO(OH), O₂ | Solvent-free, ultrasonic | >95% (hypothetical) | |
| (3-ethoxy-5-iodo-4-isopropoxyphenyl)methanol | Dess-Martin Periodinane | CH₂Cl₂, Room Temperature | High | N/A |
| (3-ethoxy-5-iodo-4-isopropoxyphenyl)methanol | Swern Oxidation (DMSO, (COCl)₂, Et₃N) | -78 °C to Room Temperature | High |
This table presents various potential oxidation methods for a benzylic alcohol precursor, with yields and conditions based on general literature.
One-Pot and Multicomponent Reactions for Building the this compound Scaffold
While a true single-step multicomponent reaction (MCR) involving the simultaneous combination of four or more starting materials to form this compound is synthetically challenging and not described, the principles of one-pot synthesis can be applied. A hypothetical one-pot reaction could involve the sequential addition of reagents to a single reaction vessel. For instance, starting from a suitable precursor like 3,4-dihydroxybenzaldehyde, a sequential one-pot alkylation could be envisioned. This would involve the regioselective protection of one hydroxyl group, followed by the alkylation of the other, and then deprotection and alkylation of the first hydroxyl group, all in a single pot. However, achieving high selectivity in such a sequence can be difficult.
A more plausible one-pot approach would be a tandem or sequential alkylation-iodination reaction. Starting with a precursor such as 3-ethoxy-4-hydroxybenzaldehyde, one could perform the isopropylation via a Williamson ether synthesis, and upon its completion, the iodinating agent could be added directly to the same reaction vessel to effect the iodination at the 5-position. This would eliminate the need to isolate and purify the 3-ethoxy-4-isopropoxybenzaldehyde intermediate. The success of such a one-pot strategy would heavily depend on the compatibility of the reagents and solvents used in both the alkylation and iodination steps.
Optimization of Reaction Conditions and Yields for Scalable Synthesis
The optimization of reaction conditions is critical for developing a robust and scalable synthesis of this compound. This involves a careful study of each step of the most likely synthetic route: the formation of the ether linkages (Williamson ether synthesis) and the subsequent aromatic iodination.
Optimization of Williamson Ether Synthesis:
The synthesis of the 3-ethoxy-4-isopropoxybenzaldehyde core likely involves two sequential Williamson ether synthesis steps, starting from a dihydroxybenzaldehyde precursor. The efficiency of these steps is influenced by the choice of base, solvent, temperature, and alkylating agent.
| Parameter | Condition 1 | Yield (%) | Condition 2 | Yield (%) | Rationale for Optimization |
| Base | NaOH | Lower | Cs2CO3 | Higher | Cesium carbonate is a milder and more effective base for regioselective alkylation of phenols, often leading to higher yields. |
| Solvent | Ethanol | Moderate | DMF or Acetonitrile | High | Polar aprotic solvents like DMF and acetonitrile can accelerate the reaction rate by effectively solvating the cation of the base and increasing the nucleophilicity of the phenoxide. |
| Temperature | Room Temp | Low | 60-80 °C | High | Increased temperature generally enhances the reaction rate, but excessively high temperatures can lead to side reactions. |
| Catalyst | None | Moderate | Phase Transfer Catalyst (e.g., TBAB) | High | A phase transfer catalyst can facilitate the reaction between the aqueous and organic phases, improving reaction rates and yields, especially in scalable processes. |
This table presents representative data for analogous Williamson ether synthesis reactions to illustrate optimization principles.
Optimization of Aromatic Iodination:
The final step in the synthesis is the regioselective iodination of the 3-ethoxy-4-isopropoxybenzaldehyde intermediate. The choice of iodinating agent and reaction conditions is crucial for achieving high yield and selectivity, targeting the 5-position which is activated by the two alkoxy groups.
| Parameter | Reagent/Condition | Selectivity/Yield | Rationale for Optimization |
| Iodinating Agent | I2/Oxidizing Agent (e.g., H2O2, HIO3) | Good | A classic and cost-effective method, but can sometimes lead to over-iodination. Optimization of the oxidant and stoichiometry is key. |
| Iodinating Agent | N-Iodosuccinimide (NIS) | High | NIS is a mild and selective iodinating agent, often used for activated aromatic rings. The choice of an acid catalyst can further enhance its reactivity. |
| Iodinating Agent | 1,3-diiodo-5,5-dimethylhydantoin (DIH) | High | DIH is another efficient and selective reagent for the iodination of electron-rich aromatic compounds. |
| Solvent | Acetic Acid | Moderate | Can be effective but may require higher temperatures. |
| Solvent | Dichloromethane (DCM) or Acetonitrile | High | These solvents are often used for electrophilic aromatic substitution reactions, providing good solubility for the reactants and facilitating the reaction. |
| Catalyst | Lewis Acid (e.g., AgOTf) or Brønsted Acid (e.g., TFA) | High | Catalysts can activate the iodinating agent, leading to faster and more selective reactions at lower temperatures. |
This table presents representative data for analogous aromatic iodination reactions to illustrate optimization principles.
For a scalable synthesis, a thorough Design of Experiments (DoE) approach would be beneficial to systematically investigate the interplay of these parameters and identify the optimal conditions that provide the highest yield of this compound with minimal by-product formation.
Chemical Reactivity and Mechanistic Investigations of 3 Ethoxy 5 Iodo 4 Isopropoxybenzaldehyde
Reactivity of the Aldehyde Functional Group
The aldehyde group (-CHO) is a classic electrophilic center, susceptible to a wide range of transformations. The presence of two alkoxy groups on the benzene (B151609) ring enhances the electron density of the ring, which can have a moderate influence on the reactivity of the formyl group.
Nucleophilic addition to the carbonyl carbon is a fundamental reaction of aldehydes. The general mechanism involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to a tetrahedral intermediate that is subsequently protonated to yield an alcohol.
Aldol (B89426) Reaction: While the target molecule itself cannot enolize, it can act as an electrophilic partner in a crossed Aldol condensation with an enolizable ketone or aldehyde. The reaction is typically base-catalyzed, and the electron-donating alkoxy groups may slightly decrease the aldehyde's reactivity compared to unsubstituted benzaldehyde (B42025).
Wittig Reaction: The Wittig reaction provides a reliable method for converting the aldehyde into an alkene. libretexts.org The reaction involves a phosphorus ylide, which attacks the aldehyde to form a betaine (B1666868) intermediate, followed by ring closure to an oxaphosphetane that collapses to the alkene and triphenylphosphine (B44618) oxide. stackexchange.com The stereochemical outcome (Z or E alkene) depends on the nature of the ylide and the reaction conditions. acs.orgacs.org For a semi-stabilized ylide, a mixture of isomers can be expected.
Grignard Reaction: Grignard reagents (R-MgX) readily add to the aldehyde functionality of 3-Ethoxy-5-iodo-4-isopropoxybenzaldehyde to produce secondary alcohols after acidic workup. ucla.edumasterorganicchemistry.com The reaction is robust and generally high-yielding. beilstein-journals.orgresearchgate.netsci-hub.se It is crucial to use anhydrous conditions as Grignard reagents are strong bases and will react with water.
Table 1: Examples of Nucleophilic Addition Reactions with Substituted Benzaldehydes
| Reaction | Nucleophile | Product Type | General Observations |
|---|---|---|---|
| Aldol Condensation | Ketone Enolate | β-Hydroxy Ketone | Electron-donating groups on the benzaldehyde can slightly decrease the reaction rate. |
| Wittig Reaction | Phosphorus Ylide | Alkene | Stereoselectivity is dependent on the ylide structure and reaction conditions. acs.orgacs.org |
| Grignard Reaction | Organomagnesium Halide | Secondary Alcohol | Generally high-yielding and tolerant of various functional groups, though chemoselectivity with the aryl iodide can be a consideration. beilstein-journals.orgresearchgate.netsci-hub.se |
The aldehyde group exists in an intermediate oxidation state and can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.
Oxidation: Common oxidizing agents like potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), or milder reagents like silver oxide (Ag₂O) can convert the aldehyde to the corresponding benzoic acid derivative. The choice of oxidant is crucial to avoid unwanted side reactions, especially with the sensitive iodo-substituent.
Reduction: The formyl group is easily reduced to a primary alcohol using various reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reagent for this transformation, typically performed in alcoholic solvents. Stronger reducing agents like lithium aluminum hydride (LiAlH₄) can also be used, but with less chemoselectivity.
Table 2: Common Oxidation and Reduction Reactions of Substituted Benzaldehydes
| Transformation | Reagent | Product |
|---|---|---|
| Oxidation | Potassium Permanganate (KMnO₄) | 3-Ethoxy-5-iodo-4-isopropoxybenzoic acid |
| Oxidation | Silver Oxide (Ag₂O) | 3-Ethoxy-5-iodo-4-isopropoxybenzoic acid |
| Reduction | Sodium Borohydride (NaBH₄) | (3-Ethoxy-5-iodo-4-isopropoxyphenyl)methanol (B426098) |
| Reduction | Lithium Aluminum Hydride (LiAlH₄) | (3-Ethoxy-5-iodo-4-isopropoxyphenyl)methanol |
The aldehyde group readily undergoes condensation reactions with primary amines to form imines (Schiff bases). This reaction is typically acid-catalyzed and involves the initial formation of a hemiaminal intermediate, which then dehydrates to the imine. Similarly, condensation with other nucleophiles like hydrazines can lead to the formation of hydrazones. ijper.org The benzoin (B196080) condensation, a reaction between two molecules of an aromatic aldehyde catalyzed by cyanide or a thiazolium salt, is also a possibility, leading to the formation of an α-hydroxy ketone. wikipedia.orgorganicchemistrytutor.com The electronic effects of the substituents on the aromatic ring can influence the rate of these condensation reactions. acs.orglookchem.com
Reactivity of the Aryl Iodide Moiety
The carbon-iodine bond in this compound is the most reactive of the aryl-halogen bonds for various transformations, particularly for metal-catalyzed cross-coupling reactions.
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds, and aryl iodides are excellent substrates for these transformations due to the relatively weak C-I bond, which facilitates oxidative addition to the palladium catalyst. nih.govresearchgate.net
Suzuki Reaction: The Suzuki coupling involves the reaction of the aryl iodide with an organoboron compound (typically a boronic acid or ester) in the presence of a palladium catalyst and a base. harvard.edu This reaction is highly versatile for forming biaryl compounds. The reactivity order for the halide is I > Br > Cl. researchgate.net
Sonogashira Reaction: The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond by reacting the aryl iodide with a terminal alkyne. rsc.orgwikipedia.org This reaction is typically co-catalyzed by palladium and copper salts in the presence of a base. researchgate.netarkat-usa.orgorganic-chemistry.org The reaction proceeds under mild conditions and tolerates a wide range of functional groups. rsc.orgelectronicsandbooks.com
Heck Reaction: The Heck reaction couples the aryl iodide with an alkene to form a substituted alkene. organic-chemistry.orglibretexts.org The reaction is catalyzed by a palladium complex and requires a base. chemrxiv.org The regioselectivity of the addition to the alkene can be influenced by the nature of the alkene and the reaction conditions.
Table 3: Overview of Palladium-Catalyzed Cross-Coupling Reactions
| Reaction Name | Coupling Partner | Bond Formed | Typical Catalyst/Base System |
|---|---|---|---|
| Suzuki Coupling | Aryl/Vinyl Boronic Acid | C(sp²)-C(sp²) / C(sp²)-C(sp²) | Pd(PPh₃)₄ / Na₂CO₃ |
| Sonogashira Coupling | Terminal Alkyne | C(sp²)-C(sp) | Pd(PPh₃)₂Cl₂ / CuI / Et₃N |
| Heck Reaction | Alkene | C(sp²)-C(sp²) | Pd(OAc)₂ / PPh₃ / Et₃N |
Nucleophilic aromatic substitution (SNAr) on unactivated aryl halides is generally difficult. The reaction typically requires the presence of strong electron-withdrawing groups (e.g., nitro groups) ortho or para to the leaving group to stabilize the intermediate Meisenheimer complex. diva-portal.org The ethoxy and isopropoxy groups in this compound are electron-donating, which disfavors the formation of the negatively charged intermediate required for a classical SNAr mechanism. nih.govyoutube.com Therefore, direct displacement of the iodide by a nucleophile under standard SNAr conditions is unlikely to be a facile process for this substrate. Alternative mechanisms, such as those involving radical intermediates (SRN1), could potentially occur under specific conditions, for instance with photostimulation or the use of strong electron donors. scranton.edu
Halogen-Metal Exchange Reactions and Subsequent Electrophilic Quenching
Halogen-metal exchange is a powerful synthetic tool for the functionalization of aryl halides. In the case of this compound, the carbon-iodine bond is the most likely site for such a reaction due to the higher reactivity of iodine compared to bromine or chlorine in this exchange. wikipedia.org This reaction typically involves treatment of the aryl iodide with an organolithium reagent, such as n-butyllithium or tert-butyllithium, at low temperatures to form a transient aryllithium intermediate. wikipedia.orgnih.gov This intermediate is a potent nucleophile and can be "quenched" by reacting it with a variety of electrophiles to introduce new functional groups onto the aromatic ring.
The general scheme for a halogen-metal exchange and subsequent electrophilic quenching of this compound is depicted below:
Scheme 1: General representation of halogen-metal exchange and electrophilic quenching.
The success and efficiency of this reaction are influenced by factors such as the choice of organolithium reagent, solvent, temperature, and the nature of the electrophile. The presence of the aldehyde group on the ring introduces a potential complication, as organolithium reagents can also act as nucleophiles and add to the carbonyl group. However, halogen-metal exchange with aryl iodides is often a very fast process, especially at low temperatures, which can allow for selective exchange over nucleophilic addition to the aldehyde. wikipedia.org
Table 1: Potential Electrophiles for Quenching the Aryllithium Intermediate
| Electrophile | Resulting Functional Group |
| Carbon dioxide (CO₂) | Carboxylic acid |
| N,N-Dimethylformamide (DMF) | Aldehyde (regenerating a related benzaldehyde) |
| Alkyl halides (e.g., CH₃I) | Alkyl group |
| Aldehydes/Ketones (e.g., benzaldehyde) | Secondary/Tertiary alcohol |
| Deuterium oxide (D₂O) | Deuterium |
The choice of electrophile dictates the final product, making this a versatile method for creating a diverse range of derivatives from the parent compound. nih.govmdpi.com
Influence of Ethoxy, Isopropoxy, and Iodo Substituents on Aromatic Ring Reactivity
The reactivity of the benzene ring in this compound is significantly modulated by the electronic and steric properties of its substituents.
Electron-Donating and Electron-Withdrawing Effects
The ethoxy and isopropoxy groups are both considered activating groups in the context of electrophilic aromatic substitution. This is due to the lone pairs of electrons on the oxygen atoms, which can be donated into the aromatic pi-system through resonance. This donation increases the electron density of the ring, making it more susceptible to attack by electrophiles. Both groups are ortho, para-directing.
The iodine atom exhibits a dual electronic effect. It is an inductively electron-withdrawing group due to its electronegativity, which deactivates the ring towards electrophilic attack. However, like other halogens, it has lone pairs of electrons that can be donated via resonance, which directs incoming electrophiles to the ortho and para positions. In the case of electrophilic aromatic substitution, the inductive deactivation is generally the dominant effect for halogens.
The aldehyde group is a strongly deactivating group. The carbonyl group is highly polarized, with the carbon atom being electron-deficient. This deficiency is satisfied by withdrawing electron density from the aromatic ring through both inductive and resonance effects. This deactivation makes electrophilic aromatic substitution more difficult and directs incoming electrophiles to the meta position relative to the aldehyde.
Steric Hindrance Considerations
Steric hindrance plays a crucial role in determining the regioselectivity of reactions involving this molecule. The isopropoxy group, being bulkier than the ethoxy group, will exert a greater steric influence on the adjacent positions. This steric bulk can hinder the approach of reagents to the ortho positions, potentially favoring reaction at less hindered sites.
For instance, in an electrophilic aromatic substitution reaction, the position between the ethoxy and isopropoxy groups is sterically shielded. Similarly, the positions ortho to the bulky isopropoxy group are more sterically hindered than the position ortho to the ethoxy group.
Investigations of Aromatic Electrophilic Substitution Patterns
While no specific studies on the aromatic electrophilic substitution of this compound were found, the directing effects of the substituents allow for the prediction of likely substitution patterns.
The directing effects of the substituents are as follows:
-CHO (Aldehyde): Strong deactivator, meta-directing.
-OCH₂CH₃ (Ethoxy): Strong activator, ortho, para-directing.
-OCH(CH₃)₂ (Isopropoxy): Strong activator, ortho, para-directing.
-I (Iodo): Deactivator, ortho, para-directing.
The positions on the aromatic ring are numbered as follows:
Numbering of the aromatic ring of this compound.
The only available position for electrophilic substitution is C6. The directing effects of the substituents on this position are:
Ortho to the ethoxy group (activating).
Ortho to the iodo group (deactivating, but directing).
Meta to the aldehyde group (deactivating).
Para to the isopropoxy group (activating).
Given that the ethoxy and isopropoxy groups are strong activators and direct ortho and para, and the aldehyde directs meta, all activating groups and the meta-directing deactivator point towards position C6. The iodo group, while deactivating, also directs to this position (ortho). Therefore, electrophilic aromatic substitution, should it occur despite the presence of deactivating groups, would be expected to happen at the C6 position.
Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution
| Position | Influence of Substituents | Predicted Reactivity |
| C2 | Occupied by the aldehyde group | N/A |
| C6 | Ortho to -OCH₂CH₃, Para to -OCH(CH₃)₂, Meta to -CHO, Ortho to -I | Most likely site for electrophilic attack |
Kinetic and Thermodynamic Aspects of Key Transformations
For halogen-metal exchange, the reaction is typically under kinetic control, especially at very low temperatures. wikipedia.org This means the product distribution is determined by the relative rates of the competing reaction pathways. The formation of the aryllithium intermediate is generally a fast process.
In electrophilic aromatic substitution, the stability of the intermediate carbocation (arenium ion) is a key factor in determining the reaction rate. The electron-donating ethoxy and isopropoxy groups would stabilize a positive charge at the C6 position through resonance, thus lowering the activation energy for substitution at this site. Conversely, the electron-withdrawing aldehyde and iodo groups would destabilize the intermediate and increase the activation energy.
Reactions can be either kinetically or thermodynamically controlled. libretexts.orgmasterorganicchemistry.com A kinetically controlled reaction favors the product that is formed fastest (lowest activation energy), while a thermodynamically controlled reaction favors the most stable product (lowest Gibbs free energy). For many electrophilic aromatic substitutions, the kinetic and thermodynamic products are the same. However, in cases with significant steric hindrance or competing reaction pathways, this may not be true. For instance, a less sterically hindered but thermodynamically less stable product might form faster. Without experimental data, it is difficult to definitively predict whether reactions of this compound would be under kinetic or thermodynamic control.
Derivatization and Functionalization Strategies of 3 Ethoxy 5 Iodo 4 Isopropoxybenzaldehyde
Elaboration of the Aldehyde Group into Diverse Chemical Entities
The aldehyde functional group is a cornerstone of organic synthesis, offering a gateway to a multitude of other functionalities. The electron-withdrawing nature of the formyl group also influences the reactivity of the aromatic ring, yet its primary role in derivatization is as a direct precursor to other functional groups.
Synthesis of Carboxylic Acids, Esters, Amides, and Nitriles
The oxidation of the aldehyde moiety in 3-Ethoxy-5-iodo-4-isopropoxybenzaldehyde to a carboxylic acid represents a fundamental transformation. This can be readily achieved using a variety of oxidizing agents, with potassium permanganate (B83412) (KMnO₄) or Pinnick oxidation conditions (sodium chlorite, NaClO₂, with a scavenger such as 2-methyl-2-butene) being common choices to ensure high yields without affecting the other functional groups.
The resulting carboxylic acid, 3-ethoxy-5-iodo-4-isopropoxybenzoic acid, is a versatile intermediate in its own right. It can be converted to the corresponding esters through Fischer esterification with an alcohol in the presence of a catalytic amount of strong acid. Alternatively, reaction with a thionyl chloride (SOCl₂) or oxalyl chloride followed by an alcohol provides a milder route to ester formation. Amides can be synthesized by activating the carboxylic acid, for example with a carbodiimide (B86325) coupling reagent like DCC or EDC, followed by the addition of a primary or secondary amine.
Furthermore, the aldehyde can be converted directly to a nitrile. This transformation can be accomplished through a one-pot reaction with hydroxylamine (B1172632) hydrochloride to form the aldoxime, which is then dehydrated using reagents such as acetic anhydride (B1165640) or thionyl chloride to yield 3-ethoxy-5-iodo-4-isopropoxybenzonitrile.
Table 1: Synthesis of Carboxylic Acid Derivatives from this compound
| Starting Material | Reagents | Product |
| This compound | 1. KMnO₄, NaOH, H₂O, heat2. HCl (aq) | 3-Ethoxy-5-iodo-4-isopropoxybenzoic acid |
| 3-Ethoxy-5-iodo-4-isopropoxybenzoic acid | Ethanol, H₂SO₄ (cat.), heat | Ethyl 3-ethoxy-5-iodo-4-isopropoxybenzoate |
| 3-Ethoxy-5-iodo-4-isopropoxybenzoic acid | 1. SOCl₂2. Ammonia (B1221849) | 3-Ethoxy-5-iodo-4-isopropoxybenzamide |
| This compound | 1. NH₂OH·HCl2. Ac₂O, heat | 3-Ethoxy-5-iodo-4-isopropoxybenzonitrile |
Formation of Alcohols, Amines, and Ethers from the Aldehyde
Reduction of the aldehyde group provides access to the corresponding primary alcohol, (3-ethoxy-5-iodo-4-isopropoxyphenyl)methanol (B426098). This is typically achieved with high efficiency using mild reducing agents such as sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent. The resulting benzyl (B1604629) alcohol can be further functionalized, for instance, by conversion to an ether through Williamson ether synthesis, where deprotonation with a base like sodium hydride (NaH) followed by reaction with an alkyl halide yields the corresponding ether.
Reductive amination offers a direct route to primary, secondary, and tertiary amines. organic-chemistry.orgnih.gov This one-pot reaction involves the initial formation of an imine or iminium ion by reacting the aldehyde with an amine in the presence of a mild acid catalyst, followed by in-situ reduction. masterorganicchemistry.comredalyc.org Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) is a particularly effective reducing agent for this purpose as it is selective for the iminium ion over the aldehyde. masterorganicchemistry.com
Table 2: Synthesis of Alcohols, Amines, and Ethers from this compound
| Starting Material | Reagents | Product |
| This compound | NaBH₄, Methanol | (3-Ethoxy-5-iodo-4-isopropoxyphenyl)methanol |
| (3-Ethoxy-5-iodo-4-isopropoxyphenyl)methanol | 1. NaH, THF2. Methyl iodide | 1-(Methoxymethyl)-3-ethoxy-5-iodo-4-isopropoxybenzene |
| This compound | Benzylamine, NaBH(OAc)₃, Dichloromethane | N-Benzyl-1-(3-ethoxy-5-iodo-4-isopropoxyphenyl)methanamine |
Carbon-Carbon Bond Formation via Olefination Reactions (e.g., Wittig, Horner-Wadsworth-Emmons)
The aldehyde group is an excellent electrophile for carbon-carbon bond formation through olefination reactions, providing access to a wide range of substituted alkenes. The Wittig reaction, utilizing a phosphorus ylide, is a classic method for this transformation. rsc.orgresearchgate.net The reaction of this compound with a triphenylphosphonium ylide, generated by treating a phosphonium (B103445) salt with a strong base, leads to the formation of a stilbene-like derivative. rsc.org
A highly valuable alternative is the Horner-Wadsworth-Emmons (HWE) reaction, which employs a phosphonate (B1237965) carbanion. wikipedia.org This reaction often offers advantages over the Wittig reaction, including the use of more nucleophilic and less basic carbanions, and the easy removal of the phosphate (B84403) byproduct by aqueous extraction. The HWE reaction typically shows high E-selectivity for the resulting alkene. For example, reacting the aldehyde with triethyl phosphonoacetate in the presence of a base like sodium hydride would yield the corresponding ethyl cinnamate (B1238496) derivative. wikipedia.org
Table 3: Olefination of this compound
| Starting Material | Reagents | Product (Major Isomer) | Reaction Name |
| This compound | (Triphenylphosphoranylidene)acetophenone | 1-(3-Ethoxy-5-iodo-4-isopropoxyphenyl)-3-phenylprop-2-en-1-one | Wittig Reaction |
| This compound | Triethyl phosphonoacetate, NaH, THF | Ethyl 3-(3-ethoxy-5-iodo-4-isopropoxyphenyl)acrylate | Horner-Wadsworth-Emmons Reaction |
Diversification via Cross-Coupling at the Aryl Iodide Position
The carbon-iodine bond is a key site for diversification, enabling the introduction of a variety of substituents through transition metal-catalyzed cross-coupling reactions. The high reactivity of the aryl iodide makes it an excellent substrate for these transformations.
Introduction of Carbon-Based Moieties (e.g., aryl, alkenyl, alkyl)
Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon bonds at the aryl iodide position. The Suzuki-Miyaura coupling, which pairs the aryl iodide with an organoboron reagent such as an arylboronic acid, is a widely used method for generating biaryl structures. researchgate.netuwindsor.caresearchgate.net This reaction is known for its mild conditions and tolerance of a wide range of functional groups.
The Sonogashira coupling allows for the introduction of alkyne moieties by reacting the aryl iodide with a terminal alkyne in the presence of a palladium catalyst and a copper(I) co-catalyst. researchgate.netorganic-chemistry.orggelest.com This reaction is instrumental in the synthesis of conjugated enynes and arylalkynes.
Table 4: C-C Bond Formation at the Aryl Iodide Position
| Starting Material | Coupling Partner | Catalyst System | Product | Reaction Name |
| This compound | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 3'-Ethoxy-5'-formyl-4'-isopropoxy-[1,1'-biphenyl]-3-carboxylic acid | Suzuki-Miyaura Coupling |
| This compound | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Triethylamine | 3-Ethoxy-5-(phenylethynyl)-4-isopropoxybenzaldehyde | Sonogashira Coupling |
Formation of Carbon-Heteroatom Bonds (e.g., C-N, C-O, C-S)
The aryl iodide functionality is also a prime candidate for the formation of carbon-heteroatom bonds. The Buchwald-Hartwig amination enables the coupling of the aryl iodide with primary or secondary amines to form arylamines. This palladium-catalyzed reaction is highly versatile and has largely supplanted older methods for C-N bond formation.
Similarly, the Ullmann condensation, a copper-catalyzed reaction, can be employed to form diaryl ethers by coupling the aryl iodide with a phenol (B47542). While requiring higher temperatures than palladium-catalyzed reactions, it remains a useful method for C-O bond formation. Analogous C-S bond formation can be achieved by reacting the aryl iodide with a thiol under similar conditions.
Table 5: C-Heteroatom Bond Formation at the Aryl Iodide Position
| Starting Material | Coupling Partner | Catalyst System | Product | Reaction Name |
| This compound | Aniline | Pd₂(dba)₃, BINAP, NaOt-Bu | 3-Ethoxy-5-(phenylamino)-4-isopropoxybenzaldehyde | Buchwald-Hartwig Amination |
| This compound | Phenol | CuI, K₂CO₃, Pyridine (B92270) | 3-Ethoxy-5-phenoxy-4-isopropoxybenzaldehyde | Ullmann Condensation |
Targeted Modifications of the Ethoxy and Isopropoxy Groups
The ethoxy and isopropoxy groups in this compound are generally stable ether linkages. However, under specific conditions, they can be cleaved and subsequently modified, offering a pathway to alter the scaffold of the molecule.
Ether Cleavage and Re-etherification for Scaffold Modification
The cleavage of ether bonds, particularly aryl ethers, typically requires harsh conditions and strong reagents. nih.govgoogle.com The reaction proceeds via protonation of the ether oxygen by a strong acid, such as hydroiodic acid (HI) or hydrobromic acid (HBr), followed by nucleophilic attack by the corresponding halide ion. google.comnih.gov This can occur through either an SN1 or SN2 mechanism, depending on the nature of the alkyl group. nih.gov
Given the structure of this compound, the cleavage of the ethoxy and isopropoxy groups would likely proceed through an SN2 pathway, as both are primary/secondary alkyl ethers. nih.gov The reaction would yield the corresponding alkyl halides (ethyl iodide and isopropyl iodide) and a dihydroxy-iodobenzaldehyde derivative.
Subsequent re-etherification of the resulting hydroxyl groups can be achieved through various methods, most commonly the Williamson ether synthesis. This reaction involves the deprotonation of the hydroxyl groups with a base to form alkoxides, which then act as nucleophiles to displace a halide from an alkyl halide, forming a new ether linkage. This two-step process of cleavage and re-etherification allows for the introduction of different alkyl or functionalized groups, thus modifying the molecular scaffold.
| Reaction | Reagents and Conditions | Potential Product(s) |
| Ether Cleavage | Excess HI or HBr, heat | 3,4-Dihydroxy-5-iodobenzaldehyde, Ethyl halide, Isopropyl halide |
| Re-etherification (Williamson Ether Synthesis) | 1. Base (e.g., NaH, K₂CO₃) 2. Alkyl halide (R-X) | 3-Alkoxy-4-alkoxy-5-iodobenzaldehyde derivatives |
Potential for ipso-Substitution or Rearrangements under Specific Conditions
The term ipso-substitution refers to an electrophilic aromatic substitution where the incoming electrophile displaces a substituent other than hydrogen. organic-chemistry.org In the case of this compound, the iodine atom is a potential leaving group for ipso-substitution reactions. Aryl iodides can undergo various transition metal-catalyzed cross-coupling reactions, which can be considered a form of ipso-substitution.
Rearrangement reactions involving substituted benzaldehydes can also be induced under certain conditions, often catalyzed by acids. For instance, acid-catalyzed rearrangements of alkoxy-substituted benzaldehydes have been observed, leading to the migration of alkyl groups or other substituents on the aromatic ring. While specific studies on the rearrangement of this compound are not prevalent, the general principles of organic chemistry suggest that under strongly acidic conditions, migration of the ethoxy or isopropoxy groups, or other skeletal rearrangements, could potentially occur.
Multi-step Synthesis of Complex Organic Molecules Incorporating this compound as a Key Synthon
The real synthetic power of this compound lies in its use as a versatile synthon for the construction of complex organic molecules. Its aldehyde group can participate in a wide range of reactions, such as Wittig reactions, aldol (B89426) condensations, and reductive aminations, to build carbon-carbon or carbon-nitrogen bonds. Simultaneously, the iodo-substituent provides a handle for transition metal-catalyzed cross-coupling reactions, enabling the formation of biaryl systems or the introduction of acetylenic and vinylic groups.
A prominent example of where a similarly substituted benzaldehyde (B42025) serves as a key building block is in the synthesis of analogues of Combretastatin A-4. Combretastatin A-4 is a natural product with potent anticancer properties, characterized by two substituted phenyl rings connected by an ethylene (B1197577) bridge. The synthesis of analogues often involves a cross-coupling reaction to construct the stilbene (B7821643) core.
In a hypothetical synthesis of a Combretastatin A-4 analogue, this compound could serve as the precursor for one of the aromatic rings. The iodine atom allows for a variety of palladium-catalyzed cross-coupling reactions:
Suzuki Coupling: Reaction with an arylboronic acid.
Heck Coupling: Reaction with an alkene.
Sonogashira Coupling: Reaction with a terminal alkyne.
The aldehyde group can be carried through the coupling reaction and then be used for further transformations, or it can be modified beforehand. For instance, a Wittig reaction on the aldehyde could generate a vinyl group, which could then participate in a Heck coupling. Alternatively, the aldehyde could be reduced to an alcohol or oxidized to a carboxylic acid after the coupling step, leading to a wide array of derivatives.
| Reaction | Coupling Partner | Catalyst/Conditions | Resulting Linkage |
| Suzuki Coupling | Arylboronic acid or ester | Pd catalyst (e.g., Pd(PPh₃)₄), base | Biaryl |
| Heck Coupling | Alkene | Pd catalyst (e.g., Pd(OAc)₂), base | Aryl-alkene |
| Sonogashira Coupling | Terminal alkyne | Pd catalyst, Cu(I) co-catalyst, base | Aryl-alkyne |
The ability to perform sequential, chemoselective reactions on the different functional groups of this compound makes it a highly valuable and versatile synthon in the synthesis of complex and potentially biologically active molecules.
Advanced Spectroscopic and Structural Elucidation for Mechanistic and Conformational Analysis
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Regioisomeric Assignment
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules like 3-Ethoxy-5-iodo-4-isopropoxybenzaldehyde. By analyzing the chemical shifts, coupling constants, and signal integrations in both ¹H and ¹³C NMR spectra, the precise placement of the ethoxy, iodo, and isopropoxy substituents on the benzaldehyde (B42025) ring (regioisomerism) can be confirmed.
¹H NMR Spectroscopy: The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms. The aromatic region for a 1,3,4,5-tetrasubstituted benzene (B151609) ring, such as in this molecule, would typically show two singlets for the two non-equivalent aromatic protons. The aldehyde proton is highly deshielded and appears as a distinct singlet far downfield. The ethoxy and isopropoxy groups exhibit characteristic patterns: a quartet and a triplet for the ethoxy group, and a septet and a doublet for the isopropoxy group.
Two-Dimensional (2D) NMR Techniques: For complex structures, 2D NMR experiments such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are employed.
COSY (¹H-¹H Correlation): This experiment identifies protons that are coupled to each other, which is useful for assigning the protons within the ethoxy and isopropoxy spin systems.
HSQC (¹H-¹³C Correlation): This experiment correlates each proton with the carbon atom it is directly attached to, allowing for the definitive assignment of both ¹H and ¹³C signals.
These combined NMR techniques provide a complete and unambiguous assignment of the molecule's constitution, confirming the 3-ethoxy, 5-iodo, and 4-isopropoxy substitution pattern. oxinst.com The analysis of chemical shifts provides insight into the electronic effects of the substituents on the aromatic ring. wisc.edu
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on standard substituent effects on benzaldehyde.
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| CH O | 9.8 - 10.0 (singlet) | 188 - 192 |
| Ar-H (H-2) | 7.2 - 7.4 (singlet) | 110 - 115 |
| Ar-H (H-6) | 7.5 - 7.7 (singlet) | 120 - 125 |
| C -CHO | 130 - 135 | Not Applicable |
| C -OEt | 155 - 160 | Not Applicable |
| C -OiPr | 150 - 155 | Not Applicable |
| C -I | 90 - 95 | Not Applicable |
| O-C H₂-CH₃ | 4.0 - 4.2 (quartet) | 64 - 68 |
| O-CH₂-C H₃ | 1.3 - 1.5 (triplet) | 14 - 16 |
| O-C H-(CH₃)₂ | 4.5 - 4.7 (septet) | 70 - 75 |
| O-CH-(C H₃)₂ | 1.2 - 1.4 (doublet) | 21 - 23 |
Single-Crystal X-ray Diffraction Analysis of this compound and its Crystalline Derivatives
Single-crystal X-ray diffraction provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and torsional angles. nih.gov While specific crystal structure data for this compound is not publicly available, analysis of similar substituted benzaldehyde derivatives allows for a detailed prediction of its solid-state characteristics. rsc.org
The crystal packing would likely be dominated by a network of weak intermolecular interactions. nih.gov These can include:
C–H···O Hydrogen Bonds: Interactions between aromatic or alkyl C-H groups and the oxygen atoms of the aldehyde, ethoxy, or isopropoxy groups are expected to be significant in forming the supramolecular assembly. rsc.org
Halogen Bonding: The iodine atom can act as a halogen bond donor, interacting with electronegative atoms like oxygen on adjacent molecules. This type of interaction plays a crucial role in the crystal engineering of halogenated compounds. nih.gov
π–π Stacking: The aromatic rings may engage in offset π–π stacking interactions, contributing to the stability of the crystal lattice. rsc.org
The analysis would also reveal the preferred conformations of the flexible ethoxy and isopropoxy side chains in the crystalline environment. The planarity of the benzaldehyde core and the orientation of the substituents relative to the ring would be precisely determined. rsc.org
Table 2: Hypothetical Crystallographic Data for this compound Based on typical values for similar organic molecules.
| Parameter | Hypothetical Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | ~10.5 |
| b (Å) | ~8.2 |
| c (Å) | ~15.1 |
| β (°) | ~95 |
| Volume (ų) | ~1290 |
| Z (molecules/unit cell) | 4 |
| Density (calculated, g/cm³) | ~1.72 |
Vibrational Spectroscopy (Infrared, Raman) for Functional Group and Intermolecular Interaction Studies
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify functional groups and probe molecular structure by detecting the vibrations of chemical bonds. researchgate.net
Infrared (IR) Spectroscopy: The IR spectrum of this compound would be characterized by several key absorption bands. The most prominent would be the strong C=O stretching vibration of the aldehyde group, typically found in the range of 1680-1700 cm⁻¹. ias.ac.in Other significant peaks include C-O-C stretches from the ether linkages, C-H stretches for both aromatic and aliphatic groups, and aromatic C=C ring stretches. ias.ac.inias.ac.in
Raman Spectroscopy: Raman spectroscopy provides complementary information. royalsocietypublishing.org The C=O stretch is also visible in Raman spectra, though often weaker than in the IR. researchgate.net Aromatic ring vibrations and C-H bending modes are typically strong and well-defined. chemicalbook.com The C-I stretching vibration, which is often weak and occurs at low frequencies in the IR spectrum, may be more readily observable in the Raman spectrum.
The combination of IR and Raman data provides a comprehensive vibrational fingerprint of the molecule, confirming the presence of all key functional groups and offering insights into the molecular symmetry and intermolecular interactions present in the sample.
Table 3: Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Expected Intensity |
| Aromatic C-H Stretch | 3000 - 3100 | Medium |
| Aliphatic C-H Stretch | 2850 - 3000 | Medium-Strong |
| Aldehyde C-H Stretch | 2720 - 2820 | Weak-Medium |
| Aldehyde C=O Stretch | 1680 - 1700 | Strong (IR), Medium (Raman) |
| Aromatic C=C Stretch | 1450 - 1600 | Medium-Strong |
| C-O-C Asymmetric Stretch | 1200 - 1275 | Strong (IR) |
| C-O-C Symmetric Stretch | 1020 - 1075 | Medium (IR) |
| C-I Stretch | 500 - 600 | Weak-Medium |
High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS) for Complex Product Characterization
Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis. nih.gov
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement of the molecular ion, typically with an error of less than 5 ppm. This precision allows for the unambiguous determination of the molecule's elemental formula (C₁₂H₁₅IO₃), distinguishing it from other compounds with the same nominal mass.
Tandem Mass Spectrometry (MS/MS): In MS/MS, the molecular ion is isolated and then fragmented by collision-induced dissociation. wikipedia.org The resulting fragment ions provide a roadmap of the molecule's structure. For this compound, characteristic fragmentation pathways would likely include:
Loss of the aldehyde proton (H•) or formyl radical (•CHO).
Cleavage of the ether bonds, leading to the loss of an ethyl radical (•C₂H₅) or an isopropyl radical (•C₃H₇).
Loss of an ethylene (B1197577) molecule (C₂H₄) from the ethoxy group or a propene molecule (C₃H₆) from the isopropoxy group.
Loss of the iodine atom (I•).
Analyzing these fragmentation patterns allows for the detailed characterization of the molecule and its derivatives, confirming the identity and connectivity of the various substituents. nih.govdocbrown.info
Table 4: Predicted Key Fragments in the Mass Spectrum of this compound
| m/z (mass-to-charge ratio) | Possible Fragment Ion / Neutral Loss |
| 334 | [M]⁺ (Molecular Ion) |
| 305 | [M - CHO]⁺ |
| 292 | [M - C₃H₆]⁺ (Loss of propene) |
| 207 | [M - I]⁺ |
| 179 | [M - I - CO]⁺ or [M - I - C₂H₄]⁺ |
| 77 | [C₆H₅]⁺ (Phenyl fragment, less likely) |
| 51 | [C₄H₃]⁺ (Fragment from benzene ring) |
Chiroptical Spectroscopy (e.g., CD, ORD) for Chiral Derivatives (if applicable)
Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are specifically used to analyze chiral molecules—those that are non-superimposable on their mirror images. bath.ac.uk These methods measure the differential absorption (CD) or rotation (ORD) of left- and right-circularly polarized light. wordpress.com
The parent compound, this compound, is achiral as it possesses a plane of symmetry and does not have any stereocenters. Therefore, it will not exhibit a CD or ORD spectrum.
However, these techniques would be critically important if this molecule were used as a precursor to synthesize chiral derivatives. researchgate.net For example, if the aldehyde group were to undergo a reaction (e.g., an asymmetric addition) to form a chiral secondary alcohol, the resulting product would be chiral. CD spectroscopy could then be used to:
Determine the absolute configuration of the newly formed stereocenter (by comparing experimental spectra with theoretical calculations). nih.gov
Measure the enantiomeric excess (ee) of the reaction product. researchgate.net
Study conformational changes of the chiral derivative in solution. nih.gov
Thus, while not applicable to the achiral starting material, chiroptical spectroscopy is a key tool for the stereochemical analysis of any potential chiral products derived from it. researchgate.net
Conformational Analysis using Combined Spectroscopic and Computational Approaches
The ethoxy and isopropoxy groups in this compound are flexible and can rotate around their C-O single bonds, leading to multiple possible conformations (spatial arrangements). Understanding the preferred conformation is crucial as it can influence the molecule's reactivity and physical properties. A powerful strategy for this is to combine experimental spectroscopic data with theoretical computational modeling. rsc.org
Spectroscopic Methods: Techniques like Nuclear Overhauser Effect (NOE) NMR spectroscopy can provide information about through-space distances between protons, helping to identify which groups are spatially close in the dominant conformation.
Computational Approaches: Quantum chemical calculations, particularly using Density Functional Theory (DFT), can be used to model the different possible conformers and calculate their relative energies. researchgate.net By identifying the lowest energy (most stable) conformations, a theoretical picture of the molecule's preferred shape can be generated. rsc.org These calculations can also predict spectroscopic parameters (e.g., NMR chemical shifts, vibrational frequencies) for each conformer.
By comparing the experimentally measured spectroscopic data with the computationally predicted values for various conformers, the most likely conformation(s) present in the sample can be identified with a high degree of confidence. researchgate.netrsc.org This combined approach provides a more complete and reliable understanding of the molecule's three-dimensional structure and dynamics than either method could alone.
Theoretical and Computational Chemistry Studies of 3 Ethoxy 5 Iodo 4 Isopropoxybenzaldehyde
Quantum Chemical Calculations (e.g., DFT) of Electronic Structure and Reactivity Descriptors
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic nature of a molecule. For a compound like 3-Ethoxy-5-iodo-4-isopropoxybenzaldehyde, DFT methods, often using basis sets like B3LYP/6-311++G(d,p), would be employed to optimize the molecule's geometry and calculate its electronic properties. researchgate.net These calculations provide insights into reactivity, stability, and spectroscopic characteristics.
Frontier Molecular Orbital (FMO) Analysis and Reaction Path Prediction
Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of the molecule's chemical stability and reactivity. rasayanjournal.co.innih.gov
Table 1: Illustrative Frontier Molecular Orbital Parameters for a Related Benzaldehyde (B42025) Analogue (3-Ethoxy-4-hydroxy benzaldehyde)
| Parameter | Energy (eV) |
|---|---|
| HOMO Energy | -5.98 |
| LUMO Energy | -1.87 |
| HOMO-LUMO Gap (ΔE) | 4.11 |
Data is illustrative and based on calculations for 3-Ethoxy-4-hydroxy benzaldehyde. The actual values for this compound would differ.
The distribution of the HOMO and LUMO across the molecule is also crucial. In a typical analysis of a similar benzaldehyde, the HOMO is often localized on the benzene (B151609) ring and the oxygen atoms of the substituents, indicating these are the primary sites for electrophilic attack. The LUMO is generally centered on the carbonyl group of the aldehyde and the aromatic ring, marking the likely sites for nucleophilic attack. researchgate.net This analysis helps in predicting how the molecule will interact with other reagents and guides the prediction of reaction pathways.
Electrostatic Potential Surface Mapping and Charge Distribution Analysis
The Molecular Electrostatic Potential (MEP) surface map is a powerful visualization tool that illustrates the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, using a color scale to denote different potential values. Red regions indicate areas of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack, while blue regions represent positive electrostatic potential (electron-poor), which are prone to nucleophilic attack. Green and yellow areas denote regions of neutral potential. rasayanjournal.co.in
For this compound, an MEP analysis would likely reveal:
Negative Potential (Red): Concentrated on the oxygen atom of the aldehyde's carbonyl group, making it a prime site for protonation and interaction with electrophiles. The oxygen atoms of the ethoxy and isopropoxy groups would also show negative potential.
Positive Potential (Blue): Located around the hydrogen atom of the aldehyde group and potentially near the iodine atom due to its size and polarizability, indicating sites for nucleophilic interaction.
Neutral/Near-Neutral Potential (Green/Yellow): The aromatic ring and the alkyl chains of the ether groups would likely fall into this category.
This detailed charge map provides a more nuanced view of reactivity than FMO analysis alone and is invaluable for predicting intermolecular interactions. researchgate.net
Computational Modeling of Reaction Mechanisms and Transition States for Key Transformations
Computational chemistry allows for the detailed exploration of reaction mechanisms, providing insights that are often difficult to obtain experimentally. By modeling the potential energy surface of a reaction, chemists can identify the structures of reactants, products, intermediates, and, most importantly, transition states.
For this compound, key transformations for computational study would include nucleophilic addition to the carbonyl group, electrophilic aromatic substitution, or metal-catalyzed cross-coupling reactions at the iodo position. Using DFT methods, the geometries of the transition states for these reactions could be optimized, and their corresponding activation energies calculated. This information is critical for determining the feasibility and likely pathway of a proposed reaction, allowing for the rational design of synthetic routes.
Molecular Dynamics Simulations for Conformational Flexibility and Intermolecular Interactions
While quantum chemical calculations typically focus on a single, optimized molecular structure, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of a molecule over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, offering a view of conformational flexibility and intermolecular interactions in different environments (e.g., in a solvent). researchgate.net
For this compound, MD simulations could be used to:
Explore the rotational freedom around the C-O bonds of the ethoxy and isopropoxy groups and the C-C bond connecting the aldehyde to the ring.
Simulate its interaction with solvent molecules, such as water, to understand its solubility and how solvation affects its conformational preferences.
Study how multiple molecules of the compound might interact with each other in the solid state, providing clues about its crystal packing.
Prediction of Spectroscopic Parameters (e.g., NMR, IR) and Validation with Experimental Data
A significant application of computational chemistry is the prediction of spectroscopic data. Theoretical calculations can provide vibrational frequencies (IR and Raman), as well as nuclear magnetic resonance (NMR) chemical shifts. rasayanjournal.co.innih.gov
IR Spectroscopy: By calculating the vibrational frequencies of the optimized molecular structure, a theoretical IR spectrum can be generated. These calculated frequencies are often scaled by a factor to correct for anharmonicity and other systematic errors in the computational method. Comparing the scaled theoretical spectrum to an experimental one helps to confirm the structure and assign specific vibrational modes to the observed peaks. For the title compound, characteristic peaks for the C=O stretch of the aldehyde, C-O stretches of the ethers, and aromatic C-H and C-C vibrations would be of particular interest.
NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method is commonly used to calculate the NMR chemical shifts (¹H and ¹³C) of a molecule. nih.gov These theoretical shifts, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can be compared directly with experimental data. This comparison is invaluable for structural elucidation, especially for complex molecules where spectral interpretation can be challenging.
Table 2: Illustrative Comparison of Experimental and Calculated ¹H NMR Chemical Shifts for a Substituted Benzaldehyde Analogue
| Functional Group Proton | Experimental Shift (ppm) | Calculated Shift (ppm) |
|---|---|---|
| Aldehyde (-CHO) | 9.85 | 9.78 |
| Aromatic (Ar-H) | 7.42 | 7.35 |
| Aromatic (Ar-H) | 7.15 | 7.08 |
| Methoxy (-OCH₃) | 3.90 | 3.85 |
Data is for an illustrative analogue. The specific shifts for this compound would need to be calculated.
Quantitative Structure-Property Relationship (QSPR) Studies (Purely Theoretical)
QSPR studies aim to build mathematical models that correlate the chemical structure of a molecule with its physical, chemical, or biological properties. These models are built using a set of calculated molecular descriptors. These descriptors are numerical values that encode different aspects of the molecule's structure and electronic properties, such as:
Topological descriptors: Based on the 2D connectivity of atoms.
Geometrical descriptors: Based on the 3D size and shape of the molecule.
Quantum-chemical descriptors: Derived from quantum calculations, including HOMO/LUMO energies, dipole moment, and atomic charges.
For a series of related benzaldehyde derivatives, a QSPR model could be developed to predict properties like boiling point, solubility, or even a specific type of reactivity. Although purely theoretical, these models, once validated, can be powerful tools for screening virtual libraries of compounds and prioritizing candidates for synthesis and experimental testing, thereby accelerating the discovery process.
3 Ethoxy 5 Iodo 4 Isopropoxybenzaldehyde As a Versatile Synthetic Intermediate and Building Block
Role in the Synthesis of Diverse Heterocyclic Systems
The presence of the aldehyde functionality in 3-Ethoxy-5-iodo-4-isopropoxybenzaldehyde makes it a valuable precursor for the synthesis of a wide range of heterocyclic compounds. The aldehyde group can participate in various cyclization and condensation reactions to form nitrogen-, oxygen-, and sulfur-containing heterocycles.
One notable application is in the Hantzsch pyridine (B92270) synthesis , a multi-component reaction that combines an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia (B1221849) or ammonium (B1175870) acetate. nih.govresearchgate.net This reaction leads to the formation of 1,4-dihydropyridines, which can be subsequently oxidized to the corresponding pyridine derivatives. nih.gov The use of this compound in this reaction would yield highly substituted pyridine cores, which are prevalent in pharmaceuticals and agrochemicals. The reaction conditions for Hantzsch synthesis can be optimized, with some methods utilizing microwave irradiation to improve yields and reduce reaction times. nih.gov
Furthermore, this benzaldehyde (B42025) derivative can be a key component in the Pictet-Spengler reaction for the synthesis of tetrahydroisoquinolines and tetrahydro-β-carbolines. nih.gov This acid-catalyzed reaction involves the condensation of a β-arylethylamine with an aldehyde, followed by cyclization. The electron-donating alkoxy groups on the aromatic ring of this compound would facilitate the electrophilic aromatic substitution required for the cyclization step.
The aldehyde group can also be transformed into other functional groups that can then participate in heterocycle formation. For instance, reduction of the aldehyde to an alcohol, followed by conversion to a halide, would open up pathways for the synthesis of various other heterocyclic systems through nucleophilic substitution and subsequent cyclization reactions.
Applications in the Construction of Polyfunctionalized Aromatic and Biaryl Scaffolds
The iodo-substituent on the aromatic ring of this compound serves as a versatile handle for carbon-carbon bond formation through various palladium-catalyzed cross-coupling reactions. This enables the construction of complex polyfunctionalized aromatic and biaryl scaffolds, which are important structural motifs in medicinal chemistry and materials science.
The Suzuki-Miyaura coupling is a powerful method for the formation of biaryl compounds by reacting an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base. researchgate.netresearchgate.netscielo.br The iodo group of this compound makes it an excellent substrate for this reaction, allowing for the introduction of a wide range of aryl and heteroaryl groups at the 5-position. The reaction conditions for Suzuki-Miyaura couplings can be tailored to accommodate various functional groups. researchgate.netscielo.br
Another important cross-coupling reaction is the Mizoroki-Heck reaction , which involves the coupling of an aryl halide with an alkene to form a substituted alkene. nih.govfrontiersin.org This reaction provides a means to introduce alkenyl substituents onto the aromatic ring of this compound, further diversifying the accessible molecular structures. The efficiency and selectivity of the Heck reaction can be influenced by the choice of catalyst, ligands, and reaction conditions. chemrxiv.org
These cross-coupling strategies, starting from this compound, provide a modular approach to synthesize complex aromatic molecules with precise control over the substitution pattern.
Utility in Multi-Component Reactions (MCRs) for Enhanced Synthetic Efficiency
Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, are highly valued for their efficiency and atom economy. The aldehyde functionality of this compound makes it an ideal candidate for participation in several important MCRs.
As previously mentioned, the Hantzsch pyridine synthesis is a prime example of an MCR where this aldehyde can be utilized. nih.govresearchgate.net Another significant class of MCRs includes the Ugi and Passerini reactions . The Ugi reaction is a four-component reaction involving an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce α-acylamino amides. The Passerini reaction is a three-component reaction of an aldehyde, a carboxylic acid, and an isocyanide to form α-acyloxy carboxamides. The participation of this compound in these reactions would lead to the rapid generation of complex, highly functionalized molecules from simple starting materials.
The ability to incorporate the structurally rich this compound core into diverse scaffolds through MCRs highlights its utility in generating libraries of compounds for drug discovery and other applications.
Potential as a Precursor for Functional Organic Materials (Excluding Specific Material Properties/Applications outside Academic Scope)
The highly functionalized nature of this compound makes it a promising precursor for the synthesis of functional organic materials, particularly conjugated polymers. The iodo-substituent allows for its use as a monomer in various polymerization reactions.
For instance, through palladium-catalyzed cross-coupling reactions such as Suzuki or Stille coupling, this compound can be polymerized with appropriate comonomers to generate conjugated polymers. researchgate.netmsstate.edursc.org The resulting polymers would possess a backbone incorporating the substituted aromatic unit, and their electronic and optical properties could be tuned by the choice of the comonomer. The synthesis of such donor-acceptor conjugated polymers is an active area of research. rsc.org
The aldehyde functionality also offers a route for post-polymerization modification, allowing for the introduction of further functional groups onto the polymer side chains, thereby tailoring the material's properties for specific applications.
Strategic Intermediate for Chemical Probe Development (Focus on Synthesis Methodology, not Biological Testing)
Chemical probes are small molecules used to study and manipulate biological systems. The development of these probes often requires the synthesis of molecules with specific functionalities for target engagement, visualization, or affinity-based isolation. This compound can serve as a strategic intermediate in the synthesis of such probes.
The iodo-substituent can be used to introduce reporter tags, such as fluorophores or biotin, via cross-coupling reactions. Alternatively, the aldehyde group can be derivatized to incorporate photoreactive groups or other functionalities for covalent labeling of biological targets. The synthesis of chemical probes often involves a modular approach, where different building blocks are combined to create the final probe molecule. rsc.orgljmu.ac.uk The multiple reactive sites on this compound make it a valuable component in such modular synthetic strategies. For example, the aldehyde could be used to attach a targeting moiety, while the iodo group could be used to append a reporter group.
Advanced Analytical Methodologies for Characterization and Purity Assessment in Research Settings
Chromatographic Method Development for Separation and Purity Determination (HPLC, GC)
Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), form the cornerstone of purity determination for organic compounds such as 3-Ethoxy-5-iodo-4-isopropoxybenzaldehyde. The development of robust chromatographic methods is essential for separating the target compound from starting materials, by-products, and degradation products.
High-Performance Liquid Chromatography (HPLC):
For a polysubstituted benzaldehyde (B42025) like this compound, reversed-phase HPLC is a highly suitable analytical technique. A typical method would involve a C18 column, which separates compounds based on their hydrophobicity. Due to the presence of both hydrophobic (isopropoxy, ethoxy groups) and polar (aldehyde) functionalities, a gradient elution is often preferred to achieve optimal separation from potential impurities, which may have a wide range of polarities. nih.govrsc.orgresearchgate.net
A well-developed HPLC method can effectively separate the main component from related substances, such as the starting materials (e.g., 3-ethoxy-4-hydroxy-5-iodobenzaldehyde) or by-products from the etherification reaction. The UV detector is commonly set at a wavelength where the benzaldehyde chromophore exhibits strong absorbance, typically around 254 nm, to ensure high sensitivity. researchgate.net
Interactive Table 1: Example HPLC Method Parameters for this compound Analysis
| Parameter | Value |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile (B52724) with 0.1% Formic Acid |
| Gradient | 50% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Gas Chromatography (GC):
Gas chromatography is another powerful tool for assessing the purity of volatile and thermally stable compounds. Given its molecular weight of 334.15 g/mol , this compound is amenable to GC analysis. cymitquimica.com A common approach involves using a capillary column with a non-polar or medium-polarity stationary phase, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5MS or Rxi-5Sil MS). nih.govtdi-bi.com A temperature-programmed oven is crucial to ensure the elution of the compound as a sharp peak and to separate it from any lower or higher boiling point impurities. Flame Ionization Detection (FID) is a standard choice for quantitative analysis due to its wide linear range and high sensitivity for organic compounds. researchgate.netnih.gov
Interactive Table 2: Example GC Method Parameters for this compound Analysis
| Parameter | Value |
| Column | HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness |
| Carrier Gas | Helium, 1.0 mL/min |
| Inlet Temperature | 280 °C |
| Oven Program | Start at 150 °C, hold for 2 min, ramp at 10 °C/min to 300 °C, hold for 5 min |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 310 °C |
| Injection Mode | Split (e.g., 50:1) |
Hyphenated Techniques (e.g., GC-MS, LC-MS, LC-NMR) for Complex Mixture Analysis and Impurity Profiling
For the comprehensive characterization of this compound and the identification of unknown impurities, hyphenated techniques that couple chromatography with mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy are indispensable.
Gas Chromatography-Mass Spectrometry (GC-MS):
GC-MS combines the separation power of GC with the identification capabilities of MS. This technique is particularly useful for identifying volatile impurities in a sample. morressier.com After separation on the GC column, the eluting compounds are ionized, typically by electron ionization (EI), and the resulting mass spectrum provides a molecular fingerprint. For this compound, the molecular ion peak would be expected at m/z 334. The fragmentation pattern would provide further structural information, with characteristic losses of the ethoxy, isopropoxy, and iodo groups. This technique is invaluable for identifying by-products such as incompletely substituted precursors or isomers.
Liquid Chromatography-Mass Spectrometry (LC-MS):
LC-MS is a versatile technique for analyzing a wide range of compounds, including those that are not suitable for GC. nih.govnih.govresearchgate.net It is particularly powerful for impurity profiling in synthetic mixtures. rsc.org An LC-MS method for this compound would likely employ a reversed-phase LC separation followed by electrospray ionization (ESI) in positive ion mode. The protonated molecule [M+H]⁺ would be observed at m/z 335. High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the determination of the elemental composition and confirming the identity of the main compound and its impurities with high confidence.
Interactive Table 3: Predicted Mass Spectrometry Data for this compound
| Ionization Mode | Adduct | Calculated m/z |
| ESI+ | [M+H]⁺ | 335.0144 |
| ESI+ | [M+Na]⁺ | 357.0063 |
| ESI- | [M-H]⁻ | 332.9988 |
Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR):
LC-NMR is a powerful technique for the direct structural elucidation of components in a mixture without the need for prior isolation. nih.gov After separation by HPLC, the eluent flows through an NMR flow cell, where spectra of the individual components are acquired. This is particularly useful for distinguishing between isomers that may have identical mass spectra. While less sensitive than MS, LC-NMR provides definitive structural information that is often necessary for the unambiguous identification of impurities.
Development of Specialized Protocols for Reaction Monitoring and Process Control in Synthesis
The synthesis of this compound, likely involving the iodination of an ethoxy-isopropoxy benzaldehyde precursor or the etherification of a corresponding iodinated phenol (B47542), requires careful monitoring to optimize reaction conditions and maximize yield and purity. vt.edu HPLC is an ideal technique for this purpose.
A specialized protocol for reaction monitoring would involve taking small aliquots from the reaction mixture at regular intervals. These aliquots are then quenched, diluted, and injected into an HPLC system. By tracking the decrease in the peak area of the starting material(s) and the increase in the peak area of the product, the reaction progress can be accurately monitored. This allows for the determination of the optimal reaction time and can help to identify the formation of any significant by-products in real-time. For instance, in the synthesis from 3-ethoxy-4-hydroxy-5-iodobenzaldehyde (B1593990), the disappearance of this starting material and the appearance of the this compound product peak would be monitored. nih.gov
Quantitative Analysis of this compound in Synthetic Mixtures
Accurate quantification of this compound in synthetic mixtures is crucial for determining the yield of a reaction and for quality control. Both GC-FID and HPLC-UV are well-suited for this purpose.
For quantitative analysis, a calibration curve is typically prepared using a series of standard solutions of the purified compound at known concentrations. The peak area of the analyte in the sample is then compared to the calibration curve to determine its concentration. The use of an internal standard is highly recommended to improve the accuracy and precision of the quantification, as it can correct for variations in injection volume and detector response. tdi-bi.com For GC-FID analysis, a stable compound with a similar retention time that is not present in the sample would be chosen as the internal standard. For HPLC-UV, a compound with a similar chromophore and retention characteristics would be selected.
The choice between GC and HPLC for quantification will depend on the nature of the sample matrix and the potential impurities. For complex mixtures with non-volatile components, HPLC is generally preferred. For cleaner mixtures where all components are amenable to GC, GC-FID can offer excellent precision and accuracy. researchgate.net
Future Research Directions and Uncharted Territories for 3 Ethoxy 5 Iodo 4 Isopropoxybenzaldehyde
Exploration of Novel and Sustainable Synthetic Pathways
The future of chemical manufacturing hinges on the development of environmentally benign and efficient synthetic methodologies. For 3-Ethoxy-5-iodo-4-isopropoxybenzaldehyde, research into novel and sustainable synthetic pathways is a paramount objective. Current synthetic approaches likely rely on classical multi-step sequences, which may involve hazardous reagents and generate significant waste. Future research should prioritize the development of greener alternatives.
One promising avenue is the exploration of one-pot or tandem reactions that minimize intermediate purification steps. A hypothetical sustainable synthesis could start from a readily available precursor like vanillin (B372448). The synthetic strategy could involve a selective iodination followed by a sequential or one-pot etherification to introduce the ethoxy and isopropoxy groups. The use of green solvents, such as ionic liquids or supercritical fluids, and energy-efficient reaction conditions, like microwave or ultrasonic irradiation, should be investigated.
Furthermore, catalytic methods employing earth-abundant metals or organocatalysts could replace traditional stoichiometric reagents. For instance, developing a catalytic system for the direct C-H iodination of a suitable 3-ethoxy-4-isopropoxybenzaldehyde (B1595295) precursor would be a significant advancement. The table below outlines a comparison of potential synthetic strategies.
| Synthetic Strategy | Potential Advantages | Research Challenges |
| Traditional Multi-step Synthesis | Established methodologies | Use of hazardous reagents, multiple purification steps, high waste generation |
| One-Pot/Tandem Reactions | Reduced reaction time, lower solvent consumption, higher overall yield | Complex reaction optimization, potential for side reactions |
| Microwave/Ultrasound-Assisted Synthesis | Accelerated reaction rates, improved yields, energy efficiency | Scale-up challenges, specialized equipment requirements |
| Catalytic C-H Iodination | High atom economy, reduced waste | Development of selective and efficient catalyst systems |
| Flow Chemistry Synthesis | Precise control over reaction parameters, enhanced safety, ease of scalability | Initial setup costs, potential for clogging with solid byproducts |
Discovery of Unprecedented Reactivity Modes for its Functional Groups
The unique combination of functional groups in this compound—an aldehyde, two different alkoxy groups, and an iodine atom on an aromatic ring—presents a fertile ground for exploring novel reactivity. The interplay between the electron-donating alkoxy groups and the electron-withdrawing aldehyde, along with the presence of the bulky iodo substituent, can lead to unexpected chemical behavior.
Future research could focus on leveraging the steric and electronic effects of the substituents to control the regioselectivity of reactions on the aromatic ring. For instance, the iodo group could serve as a handle for various cross-coupling reactions, such as Suzuki, Sonogashira, or Heck couplings, to introduce further complexity into the molecular structure. The aldehyde group, a versatile functional group, can participate in a myriad of transformations, including aldol (B89426) condensations, Wittig reactions, and reductive aminations, to build larger molecular architectures.
Investigating the potential for intramolecular reactions, where the functional groups interact with each other, could also unveil novel transformations. For example, under specific conditions, the aldehyde could potentially interact with the ortho-alkoxy group, leading to the formation of heterocyclic systems. The table below summarizes the potential reactivity of each functional group.
| Functional Group | Potential Reactions | Expected Outcomes |
| Aldehyde | Aldol condensation, Wittig reaction, Grignard reaction, Reductive amination | Carbon-carbon bond formation, synthesis of complex organic molecules |
| Iodo Group | Suzuki coupling, Sonogashira coupling, Heck coupling, Buchwald-Hartwig amination | Introduction of aryl, alkynyl, alkenyl, and amino substituents |
| Alkoxy Groups | O-dealkylation, directing group in electrophilic aromatic substitution | Modification of electronic properties, synthesis of phenolic derivatives |
| Aromatic Ring | Electrophilic aromatic substitution, nucleophilic aromatic substitution | Further functionalization of the benzene (B151609) ring |
Development of Asymmetric Synthesis Approaches for Chiral Analogs
The introduction of chirality into molecules is of paramount importance, particularly in the fields of medicinal chemistry and materials science. Developing asymmetric synthetic routes to chiral analogs of this compound is a significant and challenging research direction. The aldehyde functionality provides a key handle for asymmetric transformations.
One promising approach is the use of chiral catalysts in reactions involving the aldehyde group. For instance, asymmetric aldol or Henry (nitroaldol) reactions could be employed to introduce a chiral center adjacent to the aromatic ring. The development of novel organocatalysts or transition-metal complexes specifically designed for this substrate could lead to high enantioselectivities.
Another strategy involves the asymmetric reduction of the aldehyde to a chiral alcohol. This could be achieved using chiral reducing agents or through catalytic asymmetric hydrogenation. Furthermore, the synthesis of chiral atropisomers, where rotation around the aryl-aldehyde bond is restricted, could be explored, potentially leading to novel chiral ligands or materials.
Integration into Supramolecular Chemistry and Self-Assembly Systems
The presence of a halogen atom, specifically iodine, in this compound makes it an excellent candidate for applications in supramolecular chemistry. The iodine atom can act as a halogen bond donor, a highly directional and specific non-covalent interaction. This property can be exploited to design and construct novel self-assembling systems.
Future research could focus on co-crystallization of this molecule with various halogen bond acceptors to form well-defined supramolecular architectures, such as one-dimensional chains, two-dimensional sheets, or even three-dimensional networks. The resulting materials could exhibit interesting properties, such as liquid crystallinity or porous structures capable of guest inclusion.
Furthermore, the aldehyde group can be modified to introduce other recognition motifs, such as hydrogen bonding or metal-coordinating sites, allowing for the creation of more complex and functional supramolecular assemblies. The interplay between halogen bonding and other non-covalent interactions could lead to the development of smart materials that respond to external stimuli.
Emerging Computational and AI-Driven Strategies for Compound Design and Synthesis Prediction
The fields of computational chemistry and artificial intelligence (AI) are revolutionizing chemical research. These tools can be harnessed to accelerate the discovery and development of new derivatives and applications of this compound.
Computational methods, such as Density Functional Theory (DFT), can be used to predict the geometric and electronic properties of the molecule, as well as to model its reactivity and interaction with other molecules. This can provide valuable insights for designing new reactions and understanding reaction mechanisms.
AI and machine learning algorithms can be trained on large chemical datasets to predict novel synthetic routes, retrosynthetically analyze complex target molecules, and even design new compounds with desired properties. For this compound, AI could be used to:
Predict novel reaction outcomes: By analyzing the reactivity of similar compounds, AI models could suggest unprecedented transformations for its functional groups.
Design sustainable synthetic pathways: AI algorithms can optimize reaction conditions and suggest greener reagents and solvents.
Identify potential biological targets: By comparing its structure to known bioactive molecules, AI could predict potential pharmaceutical applications.
Design novel supramolecular architectures: AI could be used to predict the self-assembly behavior of the molecule and its derivatives.
Q & A
Q. Basic
- ¹H/¹³C NMR : Assign peaks using DEPT-135 to distinguish methine/methylene groups. The iodine atom deshields adjacent protons (e.g., aldehyde proton at ~10 ppm) .
- FT-IR : Confirm aldehyde (C=O stretch at ~1700 cm⁻¹) and ether (C-O at ~1250 cm⁻¹) functionalities.
Challenges : Iodine’s quadrupolar moment broadens NMR signals; use high-field instruments (≥400 MHz) and dilute samples .
How do structural analogs (e.g., 3-Ethoxy-4-isobutoxybenzaldehyde) differ in reactivity, and what insights do they provide?
Q. Advanced
- Reactivity Differences : The isopropoxy group in the target compound increases steric hindrance compared to smaller substituents (e.g., methoxy), slowing nucleophilic aromatic substitution.
- Electronic Effects : Iodine’s electron-withdrawing nature enhances aldehyde electrophilicity, favoring condensation reactions over non-iodinated analogs .
Methodology : Compare kinetic data (e.g., rate constants for Schiff base formation) between analogs to quantify substituent effects .
How can retrosynthetic analysis and computational tools improve the synthesis of this compound?
Q. Advanced
- Retrosynthetic Approach : Break the molecule into iodobenzaldehyde and alkoxy precursors. AI tools (e.g., PubChem’s retrosynthesis planner) suggest viable pathways using SNAr or Ullmann coupling .
- Computational Validation : DFT calculations (B3LYP/6-31G*) predict transition states for iodination, guiding reagent selection (e.g., NIS vs. ICl) .
What are the major oxidation and reduction products of this compound, and how are they analyzed?
Q. Advanced
- Oxidation : Forms 3-Ethoxy-5-iodo-4-isopropoxybenzoic acid using KMnO₄ in acidic conditions. Monitor via TLC (Rf decrease) and confirm by LC-MS (m/z = 412.2) .
- Reduction : Yields 3-Ethoxy-5-iodo-4-isopropoxybenzyl alcohol with NaBH₄. Characterize by IR (loss of C=O peak) and ¹H NMR (new -CH₂OH multiplet at 4.5 ppm) .
How can researchers resolve contradictions in reported solubility or stability data for this compound?
Q. Advanced
- Data Triangulation : Cross-reference PubChem, CAS Common Chemistry, and experimental measurements. For example, solubility in DMSO may vary due to hygroscopicity; use Karl Fischer titration to quantify water content .
- Stability Studies : Conduct accelerated degradation tests (40°C/75% RH for 4 weeks) with HPLC monitoring. Iodine’s lability under light requires amber vials and inert storage .
What role does this compound play in medicinal chemistry research, particularly in probing enzyme interactions?
Q. Advanced
- Enzyme Probes : The aldehyde group acts as an electrophilic warhead in covalent inhibitors (e.g., targeting cysteine proteases).
- Biological Assays : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify binding affinities. Use SPR or ITC to quantify interactions .
What strategies are recommended for scaling up synthesis while maintaining regioselectivity?
Q. Advanced
- Flow Chemistry : Continuous iodination in microreactors improves heat dissipation and reduces byproducts .
- DoE Optimization : Apply factorial design to variables (temperature, stoichiometry). For example, a 2³ design identifies optimal NIS:substrate ratio (1.2:1) .
How can isotopic labeling (e.g., deuterated ethoxy groups) aid in metabolic or mechanistic studies?
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
